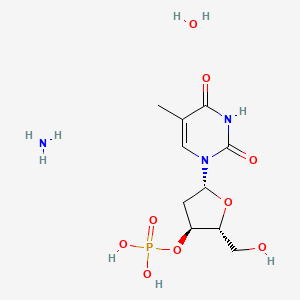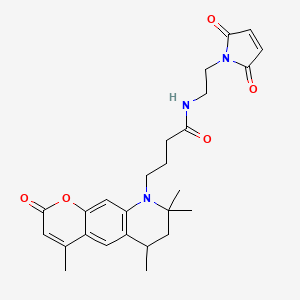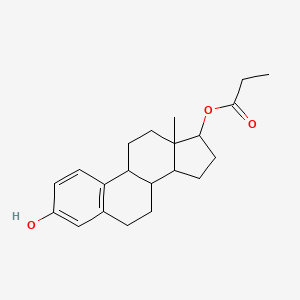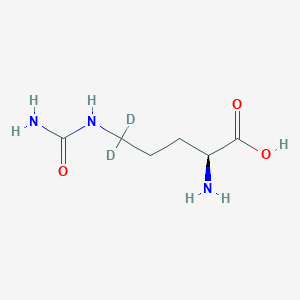
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid is a deuterium-labeled derivative of citrulline, an amino acid that plays a key role in the urea cycle. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and tracer experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid typically involves the incorporation of deuterium atoms into the citrulline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of citrulline can also yield the desired deuterium-labeled product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
科学研究应用
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid has several applications in scientific research:
Metabolic Studies: Its deuterium labeling makes it useful as a tracer in metabolic studies to track biochemical pathways.
Biological Research: It can be used to study the role of citrulline in the urea cycle and its effects on nitric oxide production.
Medical Research: This compound can be used in the development of diagnostic tools and therapeutic agents for diseases related to the urea cycle and nitric oxide metabolism.
Industrial Applications: It can be used in the production of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid involves its role in the urea cycle. It is converted into arginine, which is a precursor for the production of nitric oxide, a key signaling molecule in various physiological processes. The deuterium labeling allows for precise tracking of its metabolic fate and interactions.
相似化合物的比较
Similar Compounds
Citrulline: The non-deuterated form of the compound, which plays a similar role in the urea cycle.
Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness
The uniqueness of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid lies in its deuterium labeling, which provides distinct advantages in metabolic studies and tracer experiments. This isotopic labeling allows for more accurate tracking and analysis of biochemical pathways compared to its non-deuterated counterparts.
属性
分子式 |
C6H13N3O3 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i3D2 |
InChI 键 |
RHGKLRLOHDJJDR-XHNVGKFISA-N |
手性 SMILES |
[2H]C([2H])(CC[C@@H](C(=O)O)N)NC(=O)N |
规范 SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





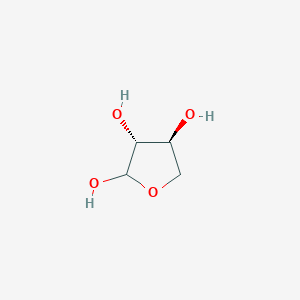

![D-[3-2H]Glucose](/img/structure/B12057919.png)

